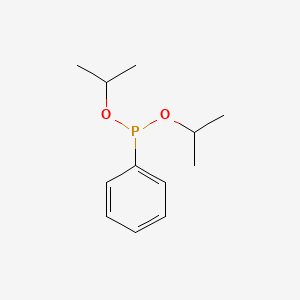

Diisopropyl Phenylphosphonite

Description

Significance of Trivalent Phosphorus Compounds in Contemporary Chemical Research

Trivalent phosphorus compounds, characterized by a phosphorus atom in the +3 oxidation state, are a cornerstone of modern chemical research. rsc.org Their utility stems from the lone pair of electrons on the phosphorus atom, which imparts nucleophilic and Lewis basic characteristics. rsc.org This reactivity makes them invaluable as ligands in transition metal catalysis, where they can fine-tune the electronic and steric properties of the metal center, influencing the outcome of catalytic reactions. rsc.orgyork.ac.uk Furthermore, trivalent phosphorus compounds are crucial reagents in a variety of organic transformations, including the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.org Their ability to undergo oxidative addition and other reactions makes them versatile building blocks for the synthesis of more complex organophosphorus compounds. wikipedia.orgmdpi.com

Overview of the Phosphonite Subclass and its Unique Research Relevance

Phosphonites, with the general formula P(OR)₂R', represent a specific subclass of trivalent organophosphorus compounds. wikipedia.orgbdu.ac.in They are esters of phosphonous acid. Structurally, they are intermediate between phosphites [P(OR)₃] and phosphinites [P(OR)R'₂]. wikipedia.org The presence of both P-C and P-O bonds gives phosphonites a unique combination of steric and electronic properties. The nature of the R and R' groups can be readily modified, allowing for the synthesis of a diverse library of ligands with tailored properties for specific applications in homogeneous catalysis. bdu.ac.in Their distinct reactivity also makes them valuable synthons in the preparation of other organophosphorus compounds. bdu.ac.in

Diisopropyl Phenylphosphonite: A Key Model Compound in Academic Investigations

This compound, with the chemical formula C₁₂H₁₉O₂P, serves as a prominent model compound in the academic study of phosphonites. scbt.com Its well-defined structure, featuring a phenyl group directly attached to the phosphorus atom and two isopropoxy groups, provides a balance of steric bulk and electronic influence that is ideal for systematic investigations. The isopropyl groups offer moderate steric hindrance, while the phenyl group allows for the study of electronic effects through resonance and inductive interactions. This makes this compound a valuable tool for probing reaction mechanisms, understanding ligand effects in catalysis, and exploring the fundamental reactivity of the phosphonite functional group. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-di(propan-2-yloxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNCAOOMUMJYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(C1=CC=CC=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305527 | |

| Record name | Diisopropyl Phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-99-0 | |

| Record name | NSC171037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropyl Phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Diisopropyl Phenylphosphonite

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus atom in diisopropyl phenylphosphonite possesses a lone pair of electrons, rendering it nucleophilic. This reactivity is central to many of its transformations, particularly its reactions with unsaturated systems and its participation in substitution reactions.

Mechanistic Studies of Tandem Addition in Unsaturated Systems (Conceptual Transfer from Phosphites)

While specific mechanistic studies on tandem additions involving this compound are not extensively documented, the principles can be conceptually transferred from the well-studied reactivity of other phosphites, such as trialkyl phosphites, in similar reactions. These reactions, often a sequence of conjugate additions, are powerful methods for the formation of carbon-phosphorus bonds.

A prime example of such reactivity is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org In the case of a phosphite (B83602), the phosphorus atom acts as the nucleophile. The general mechanism involves the attack of the phosphorus lone pair on the β-carbon of the unsaturated system, leading to the formation of a zwitterionic intermediate. This intermediate can then undergo a variety of subsequent reactions, including intramolecular cyclization or proton transfer, to yield the final product.

In a tandem addition sequence, the initial Michael adduct can undergo a subsequent intramolecular reaction. For instance, a tandem oxa-Michael-Michael addition has been observed in the reaction of salicylaldehydes with α,β-unsaturated aldehydes, catalyzed by organocatalysts. beilstein-journals.org While not involving a phosphonite, this illustrates the principle of sequential additions to unsaturated systems.

Conceptually, this compound is expected to react similarly with suitable Michael acceptors. The reaction would be initiated by the nucleophilic attack of the phosphorus atom on the β-carbon of the unsaturated system. The presence of the phenyl group on the phosphorus atom and the isopropyl groups on the oxygen atoms will influence the reactivity and stereoselectivity of these reactions through steric and electronic effects.

A plausible mechanism for a tandem addition involving this compound would commence with a Michael-type addition to an activated alkene, followed by a subsequent intramolecular reaction, such as an aldol-type reaction or another conjugate addition, if a suitable second electrophilic site is present in the substrate.

Stereochemical Aspects of Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at a chiral trivalent phosphorus center, such as in a phosphonite, is a fundamental reaction with significant stereochemical implications. Studies on optically active phosphinites, which are structurally related to phosphonites, have shown that nucleophilic substitution at the trivalent phosphorus atom generally proceeds with inversion of configuration. rsc.org This is consistent with an S(_N)2-type mechanism at the phosphorus center. researchgate.net

The reaction involves the attack of a nucleophile on the phosphorus atom, leading to a pentacoordinate transition state or intermediate. For an S(_N)2-type reaction, the nucleophile attacks from the side opposite to the leaving group. This backside attack results in the inversion of the stereochemical configuration at the phosphorus center. researchgate.netresearchgate.net

Radical Reaction Pathways

This compound can also participate in reactions involving radical intermediates. These pathways are particularly relevant in the context of autoxidation and other radical-initiated transformations.

Kinetics and Mechanism of Radical-Initiated Autoxidation of Dialkyl Phenylphosphonites

The autoxidation of dialkyl phenylphosphonites, including this compound, has been shown to proceed via a radical chain mechanism. acs.orgoup.comacs.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). The kinetics of the autoxidation of diethyl and diisopropyl phenylphosphonites have been studied, revealing a zero-order dependence on the concentration of the phosphonite and a first-order dependence on the concentration of the initiator. oup.com

The proposed mechanism involves the following steps:

Initiation: The radical initiator (In(_2)) decomposes to form radicals (In•). In(_2) → 2In•

Propagation: The initiator radical abstracts an atom (not specified in the study, but likely from the solvent or trace impurities) to form a radical that then reacts with oxygen to generate a peroxyl radical. This peroxyl radical then reacts with the phosphonite. A key step is the reaction of a peroxyl radical with the phosphonite to form a phosphoryl radical and an alkoxy radical.

Termination: The radical chains are terminated by the combination of radicals.

The rate of oxygen absorption can be described by the following equation:

Rate = k[AIBN]

This rate law indicates that the rate-determining step involves the decomposition of the initiator and that the phosphonite is consumed in a subsequent fast step.

Below is a table summarizing the kinetic data for the AIBN-initiated autoxidation of dialkyl phenylphosphonites in o-dichlorobenzene at 70°C. oup.com

Table 1: Rate of Oxygen Absorption in the Autoxidation of Dialkyl Phenylphosphonites

| Phosphonite | [Phosphonite] (M) | [AIBN] (M) | Rate of O₂ Absorption (M/sec) x 10⁵ |

|---|---|---|---|

| Diethyl phenylphosphonite | 0.10 | 0.02 | 1.23 |

| Diethyl phenylphosphonite | 0.10 | 0.04 | 2.45 |

| This compound | 0.10 | 0.02 | 1.20 |

| This compound | 0.10 | 0.04 | 2.40 |

Identification and Role of Radical Intermediates in this compound Transformations

The identification of specific radical intermediates in reactions involving this compound can be achieved through techniques such as electron spin resonance (ESR) spectroscopy, often in conjunction with spin trapping agents. uchile.clresearchgate.netnih.govnih.govmdpi.com While direct ESR studies specifically on this compound are scarce in the literature, the nature of the radical intermediates can be inferred from the general mechanism of phosphite and phosphonite autoxidation.

The key radical intermediates expected in the autoxidation of this compound are:

Phosphoranyl radicals (PhP(OPr)(_2)OR•): These are formed from the addition of a peroxyl radical (ROO•) to the phosphorus center.

Phosphoryl radicals (PhP(O)(OPr)•): These can be formed from the decomposition of the phosphoranyl radical.

The role of these radical intermediates is to propagate the chain reaction. The phosphoranyl radical is a key intermediate that can undergo further reactions, such as α- or β-scission, to generate other radicals and the final oxidized product, diisopropyl phenylphosphonate (B1237145).

Spin trapping experiments, using agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), could be employed to trap these transient radical species and form more stable radical adducts that can be detected and characterized by ESR spectroscopy. researchgate.netnih.gov

Electrophilic Reactions at the Phosphorus Center

The phosphorus atom in this compound can also react as an electrophile, particularly after an initial nucleophilic attack that forms a phosphonium (B103445) intermediate. A classic example of this type of reactivity is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org

In the Michaelis-Arbuzov reaction, a trivalent phosphorus ester reacts with an alkyl halide. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. In the case of this compound reacting with an alkyl halide (R'X), a phenyl(diisopropoxy)(alkyl)phosphonium halide would be formed.

This phosphonium intermediate is then attacked by the displaced halide ion in an S(_N)2 reaction at one of the alkoxy carbons. This results in the formation of a pentavalent phosphorus compound (a phosphinate in this case) and an alkyl halide. For this compound, the final product would be an isopropyl phenylphosphinate and isopropyl halide.

The general mechanism is as follows:

Nucleophilic Attack: The phosphorus atom of the phosphonite attacks the alkyl halide to form a phosphonium salt. PhP(OPr)(_2) + R'X → [PhP(OPr)(_2)R']X

Dealkylation: The halide ion attacks one of the isopropyl groups of the phosphonium salt, leading to the final products. [PhP(OPr)(_2)R']X → PhP(O)(OPr)R' + PrX

The stereochemistry of the Michaelis-Arbuzov reaction at a chiral phosphorus center can be complex, but it generally proceeds with retention of configuration at the phosphorus atom if the initial phosphonium salt is stable. However, the subsequent dealkylation step occurs with inversion of configuration at the carbon atom of the alkoxy group being attacked. wikipedia.org

Another example of electrophilic behavior is the reaction with halogens. Trivalent phosphorus compounds react readily with halogens to form dihalophosphoranes. This compound would be expected to react with chlorine or bromine to form PhP(OPr)(_2)X(_2). These pentacoordinate species can then undergo further reactions.

Stereospecificity in S_E2(P) Reactions (Conceptual Transfer from Related P(III) Compounds)

Bimolecular electrophilic substitution reactions at a phosphorus(III) center, denoted as S_E2(P), are characterized by a high degree of stereospecificity. mdpi.com Unlike their nucleophilic counterparts (S_N2(P) reactions) which typically proceed with an inversion of the absolute configuration at the phosphorus atom, S_E2(P) reactions occur with retention of configuration. mdpi.comrsc.org

The underlying mechanism for this retention involves a frontal attack by a positively charged electrophile on the non-bonding lone pair of electrons of the trivalent phosphorus atom. researchgate.net This mode of attack leads to the formation of an intermediate adduct, which then proceeds to the final product without inverting the stereochemical arrangement around the phosphorus center. mdpi.com For instance, the alkylation and arylation of chiral tertiary phosphines, which are P(III) compounds, generally proceed stereospecifically with retention of the absolute configuration. mdpi.com This principle is foundational for understanding the expected stereochemical outcome for reactions involving this compound.

The stereospecific nature of these reactions is crucial in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. The combination of stereospecific electrophilic reactions and stereoselective nucleophilic reactions provides a powerful toolkit for the synthesis of enantiomerically pure P-chiral organophosphorus compounds. mdpi.com

| Reaction Type at P(III) Center | General Mechanism | Stereochemical Outcome |

|---|---|---|

| S_E2(P) (Bimolecular Electrophilic Substitution) | Frontal attack of an electrophile on the phosphorus lone pair. | Retention of configuration. mdpi.com |

| S_N2(P) (Bimolecular Nucleophilic Substitution) | Backside attack of a nucleophile, displacing a leaving group. | Inversion of configuration. mdpi.comrsc.org |

Other Complex Reaction Mechanisms

Ligand Exchange Dynamics in Metal Complexes Featuring Phosphonites

Phosphonites, including this compound, can serve as ligands in transition metal complexes, playing a significant role in catalysis and organometallic chemistry. The dynamics of ligand exchange in these complexes are critical to their function and can be investigated using techniques like 31P NMR spectroscopy. nih.govscispace.com The exchange process involves the substitution of one ligand for another in the metal's coordination sphere.

The mechanism of ligand exchange can be categorized as dissociative (D), associative (A), or an interchange (I) mechanism. scispace.com In a dissociative pathway, a ligand first detaches from the metal center, creating an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Conversely, an associative pathway involves the initial formation of a higher-coordination intermediate. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. scispace.com

Studies on related anionic phosphite ligands have shown that paramagnetic relaxation enhancement in 31P NMR can quantify the rate of association between the phosphorus ligand and a paramagnetic metal center. nih.govscispace.com The extent of line broadening in the NMR spectrum is proportional to the second-order rate constant for the ligand's entry into the metal's inner coordination shell. nih.gov This provides a powerful method for studying the kinetics of ligand exchange without needing variable temperature studies. nih.govscispace.com The steric and electronic properties of the phosphonite ligand, such as the bulky isopropyl groups and the phenyl ring in this compound, are expected to influence these exchange dynamics significantly.

| Ligand Exchange Mechanism | Description | Key Characteristic |

|---|---|---|

| Dissociative (D) | The leaving group departs first, forming a coordinatively unsaturated intermediate, which then binds the incoming ligand. scispace.com | Rate is primarily dependent on the dissociation of the leaving group. |

| Associative (A) | The incoming ligand binds first, forming a coordinatively saturated intermediate, from which the leaving group then departs. | A detectable intermediate with a higher coordination number is formed. |

| Interchange (I) | A concerted process where the bond to the incoming ligand forms as the bond to the leaving group breaks. scispace.com | No discrete intermediate is formed. Can be associative (Iₐ) or dissociative (Iₙ) in character. |

Analysis of Protonation States and Hydride Transfer Processes in Organophosphorus Transformations (Conceptual Transfer from Phosphites)

The transfer of protons (H⁺) and hydrides (H⁻) is a fundamental step in many organophosphorus transformations, particularly those involving metal complexes. researchgate.net The behavior of phosphite ligands in such systems offers a conceptual framework for understanding this compound. The M-H bond in transition-metal hydride complexes supported by phosphine (B1218219) or phosphite ligands can undergo homolytic cleavage (yielding H•), or heterolytic cleavage to generate either a proton or a hydride. researchgate.net

Whether a proton or a hydride is transferred often depends on the nature of the reacting partner and the electronic properties of the metal center, which are tuned by the supporting ligands. researchgate.net The acidity (pKa) and hydricity (ΔG°H⁻) of the M-H bond are key parameters that quantify its ability to donate a proton or hydride, respectively. researchgate.net Ligands like phosphites and phosphonites can influence these properties through their steric bulk and electron-donating or -accepting capabilities.

Mechanistic studies on the reduction of phosphates using potassium hydride (KH) have confirmed that the P-H bond in the resulting phosphite is formed via phosphorylation of a hydride. acs.org Deuterium (B1214612) labeling experiments showed no deuterium incorporation when the reaction was quenched with D₂O, indicating that the hydride source was exclusively responsible for the new P-H bond. acs.org This demonstrates a direct hydride transfer to a phosphorus center. In the context of metal-catalyzed reactions, a phosphonite ligand could facilitate hydride transfer from the metal to a substrate or mediate proton transfer by influencing the acidity of the metal hydride.

| Factor | Influence on Proton (H⁺) Transfer | Influence on Hydride (H⁻) Transfer |

|---|---|---|

| Ligand Electronics | Electron-withdrawing ligands increase M-H acidity, favoring H⁺ transfer. | Electron-donating ligands increase electron density at the metal, favoring H⁻ transfer. researchgate.net |

| Metal Center | More electropositive metals or higher oxidation states can increase acidity. | Less electropositive metals or lower oxidation states can increase hydricity. |

| Reacting Partner | Favored by reaction with a base. | Favored by reaction with an acid or electrophile. researchgate.net |

Diisopropyl Phenylphosphonite As a Ligand in Homogeneous Catalysis

Ligand Design Principles and Structure-Activity Relationships

The effectiveness of diisopropyl phenylphosphonite as a ligand is rooted in its distinct electronic and steric characteristics. These properties are crucial in determining its coordination behavior and, consequently, its impact on the catalytic performance of metal complexes.

Elucidation of Electronic Properties (σ-Donation and π-Acceptance)

The electronic nature of phosphonite ligands, including this compound, is characterized by a balance of σ-donation and π-acceptance capabilities. The phosphorus atom donates its lone pair of electrons to an empty d-orbital of the metal center, forming a σ-bond. libretexts.org Concurrently, the ligand can accept electron density from filled metal d-orbitals into its own empty σ* orbitals, a phenomenon known as backbonding. libretexts.org

Analysis of Steric Properties (e.g., Cone Angle, Conformational Flexibility)

The steric profile of a ligand is a critical factor in controlling the coordination environment around a metal center, thereby influencing catalytic selectivity. researchgate.net One of the most common metrics for quantifying the steric bulk of a phosphorus ligand is the Tolman cone angle (TCA). libretexts.org This angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, measured from the metal center. libretexts.org

Applications in Specific Catalytic Transformations

The unique combination of electronic and steric properties of this compound and related phosphonite ligands makes them valuable in a range of homogeneous catalytic reactions.

Gold-Catalyzed Hydroamination Reactions with Phosphonite Gold(I) Complexes

Gold(I) complexes are effective catalysts for the hydroamination of alkynes, a reaction that involves the addition of an N-H bond across a carbon-carbon triple bond. rsc.orgcsic.esmdpi.com Phosphonite ligands play a crucial role in stabilizing the gold(I) center and modulating its reactivity. Research has shown that gold(I) complexes featuring phosphonite-based ligands can exhibit very high activities in these transformations. rsc.org The electronic properties of the phosphonite ligand influence the electrophilicity of the gold center, which is a key factor in the activation of the alkyne substrate. The steric bulk of the ligand can also control the accessibility of the catalytic site and influence the selectivity of the reaction.

Rhodium-Catalyzed Hydrogenation of Olefins Using Phosphonite-Containing Ligands

Rhodium complexes containing phosphorus-based ligands are widely used for the hydrogenation of olefins. researchgate.netuva.nl While bidentate phosphines have traditionally dominated this field, monodentate ligands, including phosphonites, have emerged as viable alternatives. researchgate.netrug.nl The use of monodentate phosphonite ligands in rhodium-catalyzed asymmetric hydrogenation can lead to high enantioselectivities. researchgate.net The modular nature of these ligands allows for easy modification of their steric and electronic properties to optimize catalytic performance for specific substrates. researchgate.net The mechanism of rhodium-catalyzed hydrogenation with monodentate phosphorus ligands often involves the formation of dimeric rhodium complexes. researchgate.net

Potential in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Hydroformylation)

Phosphonite ligands have demonstrated potential in various carbon-carbon bond-forming reactions. In palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, phosphonite-type compounds can be synthesized. nih.gov For instance, diisopropyl phenylphosphonate (B1237145) has been synthesized via the cross-coupling of aryl halides with diisopropyl phosphite (B83602). nih.gov While this example involves the product rather than the ligand, it highlights the relevance of this compound class in palladium catalysis.

Directed Catalysis Utilizing Phosphonite Functionality (Conceptual Transfer from Phosphonates)

The ability of a functional group within a substrate to bind to a metal center and direct a catalytic reaction to a specific site is a powerful strategy in synthesis. While direct studies on phosphonite-directed catalysis are nascent, the principle can be understood through a conceptual transfer from the well-established field of phosphonate-directed catalysis. nih.govacs.org The phosphonate (B1237965) group (R-P(O)(OR')₂) has been successfully employed as a directing group in several key transformations, including C-H borylation and asymmetric hydroboration. nih.govnih.gov In these reactions, the phosphonate's oxygen atom coordinates to the metal catalyst, positioning it to selectively activate a nearby C-H or C=C bond. nih.govnih.gov

For instance, phosphonate-directed ortho C–H borylation of aromatic phosphonates provides a direct route to highly substituted phosphoarenes using commercially available iridium catalysts. nih.govnih.gov Similarly, rhodium-catalyzed asymmetric hydroboration of alkenes bearing a phosphonate group allows for the synthesis of chiral tertiary boronic esters with high yields and enantioselectivity. nih.govnih.gov The success of these reactions hinges on the ability of the phosphonate to act as an effective directing group, controlling both regio- and stereoselectivity. nih.govacs.org

Given the structural similarity between phosphonates and phosphonites (R-P(OR')₂), it is conceptually straightforward to envision the phosphonite functionality acting in a similar capacity. The lone pair of electrons on the phosphorus atom, along with the potential for coordination through its oxygen atoms, allows the phosphonite group to serve as a Lewis basic directing group. This would enable the targeted functionalization of substrates containing a this compound moiety, guiding the catalyst to a specific reaction site and controlling the outcome of the catalytic transformation.

Table 1: Examples of Phosphonate-Directed Catalytic Reactions

Mechanistic Insights into Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For transition metal complexes involving phosphonite ligands like this compound, key elementary steps include oxidative addition, reductive elimination, substrate activation, and selectivity control.

Investigation of Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry and are often the key steps in a catalytic cycle. wikipedia.orgufrgs.br Oxidative addition involves the addition of a substrate to a metal center, which increases the metal's oxidation state and coordination number by two. libretexts.org Its reverse process is reductive elimination, where a new bond is formed between two ligands, and they are expelled from the metal, decreasing its oxidation state and coordination number. libretexts.org

The electronic and steric properties of phosphine-type ligands, including phosphonites, play a crucial role in these steps. tcichemicals.com Generally, electron-rich ligands accelerate oxidative addition by increasing the electron density on the metal center, making it more nucleophilic. tcichemicals.com Conversely, bulky ligands can promote reductive elimination by creating steric crowding around the metal center, which is relieved upon elimination of the product. tcichemicals.com this compound, with its electron-withdrawing phenyl group and bulky isopropoxy groups, presents a balance of these properties. Its electronic nature can be tuned by substituents on the phenyl ring, while the steric hindrance is dictated by the isopropyl groups. The rate of oxidative addition of haloarenes to palladium(0) complexes, for example, has been shown to depend on both the steric properties of the phosphine (B1218219) ligand and the nature of the halide. nih.gov

Table 2: Influence of Ligand Properties on Key Catalytic Steps

Understanding Substrate Activation and Selectivity Control in Phosphonite-Mediated Catalysis

Phosphonite ligands like this compound are instrumental in activating substrates and controlling the selectivity of a reaction. Selectivity—be it chemo-, regio-, or enantioselectivity—is often governed by the precise steric and electronic environment created by the ligand around the metal center. nih.gov

Substrate activation can occur when the substrate coordinates to the metal-ligand complex. The electronic properties of the phosphonite ligand influence the reactivity of the bound substrate. For example, phosphite ligands, which are related to phosphonites, are known to be strong π-acceptors, which can affect the electron density and thus the reactivity of other coordinated species. alfachemic.com

Selectivity is often controlled through non-covalent interactions between the ligand and the substrate. nih.govacs.org A chiral phosphonite ligand can create a chiral pocket around the metal's active site, forcing the substrate to bind in a specific orientation. This geometric constraint dictates which face of a prochiral substrate reacts, leading to an enantiomerically enriched product. scholaris.ca In some cases, the conformational flexibility of a ligand is key, allowing it to adapt to the different steric demands of separate elementary steps within the catalytic cycle, thereby enhancing both reactivity and selectivity. nih.gov The bulky isopropoxy groups of this compound can effectively create steric hindrance that directs incoming substrates, while the phenyl group can participate in π-stacking interactions, further organizing the transition state assembly to achieve high selectivity.

Analysis of Catalyst Deactivation Pathways and Stability Factors

The stability of a catalyst is a critical factor for its practical application, especially in industrial processes. mdpi.comacs.org Catalysts containing P-O bonds, such as phosphites and phosphonites, are susceptible to several deactivation pathways. mdpi.comacs.org A primary concern is hydrolysis, where water, which can be present as an impurity or be formed as a byproduct, reacts with the P-O bond. mdpi.comacs.org This reaction cleaves the ligand, ultimately leading to the formation of inactive phosphorus acids and altering the ligand-to-metal ratio. acs.orgacs.org The resulting "naked" metal species may then form less active or completely inactive carbonyl clusters. acs.orgrsc.org

Another significant deactivation route is oxidation. acs.org Trivalent phosphorus compounds can be oxidized to their corresponding pentavalent phosphate (B84403) or phosphonate species, which are generally poor ligands for the low-valent metal centers active in many catalytic cycles. acs.org This oxidation can be caused by trace amounts of oxygen or by hydroperoxides formed from olefins at elevated temperatures. acs.org

The stability of a phosphonite or phosphite ligand can be enhanced by modifying its structure. Introducing bulky substituents, particularly in the ortho-position of aryl groups, can sterically hinder the approach of water or other nucleophiles, thereby increasing the ligand's hydrolytic stability. mdpi.comacs.org For this compound, the bulky isopropyl groups provide a degree of steric protection. However, like other phosphites and phosphonites, it remains vulnerable to autocatalytic decomposition pathways catalyzed by acidic byproducts. mdpi.comgoogle.com

Table 3: Common Deactivation Pathways and Stability Factors for Phosphite/Phosphonite Ligands

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic study of diisopropyl phenylphosphonite and its derivatives. The versatility of NMR allows for the non-invasive analysis of samples, providing detailed information about the chemical environment of specific nuclei.

Application of ¹H, ¹³C, and ³¹P NMR for Reaction Monitoring and Intermediate Identification

The application of ¹H, ¹³C, and ³¹P NMR spectroscopy is fundamental in monitoring the progress of reactions involving this compound and identifying transient intermediates. rsc.orgmagritek.com ³¹P NMR is particularly powerful for observing phosphorus-containing compounds due to its wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom. magritek.com For instance, the oxidation of phosphine (B1218219) ligands can be monitored in real-time using ³¹P NMR, where the disappearance of the phosphine signal and the appearance of the oxidized species' signal can be quantified over time. magritek.com Similarly, ¹H NMR provides crucial information about the proton-containing parts of the molecule, allowing for the identification of structural changes during a reaction. magritek.com ¹³C NMR, often used in conjunction with ¹H and ³¹P NMR, offers detailed insights into the carbon framework of the molecule. magritek.com

Below is a table summarizing typical NMR data for a related phosphine ligand, SPHOS, which illustrates the type of information obtained from these techniques.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ³¹P | ~ -10 | Singlet | - | P atom in SPHOS |

| ¹H | Various | Various | Various | Protons in different chemical environments |

| ¹³C | Various | Various | Various | Carbon atoms in different chemical environments |

This table is illustrative and based on data for SPHOS, a related phosphine ligand, to demonstrate the application of NMR spectroscopy. magritek.com

Utilization of Advanced NMR Techniques (e.g., 2D NMR, In Situ NMR) in Mechanistic Studies

To unravel complex reaction mechanisms, advanced NMR techniques such as two-dimensional (2D) NMR and in situ NMR are indispensable. 2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei within a molecule, which is crucial for unambiguous structure determination and understanding molecular connectivity. wikipedia.orgsemanticscholar.org These techniques are particularly useful for resolving overlapping signals in crowded 1D spectra. wikipedia.org

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube, providing kinetic and mechanistic data under actual reaction conditions. nih.govmdpi.comnih.govmst.edu This approach is powerful for identifying short-lived intermediates and understanding the sequence of elementary steps in a reaction pathway. nih.gov The development of specialized NMR cells and probes enables the study of reactions under various conditions, including high temperature and pressure. mdpi.com

Mass Spectrometry for Complex Mixture Analysis and Fragmentation Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS-MS in Reaction Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile components in a mixture. mdpi.comnih.govetamu.edu In the context of reactions involving this compound, GC-MS can be used to separate the various products and byproducts, with the mass spectrometer providing fragmentation patterns that aid in their identification. mdpi.comnih.govresearchgate.net The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the compounds. etamu.edu

Tandem mass spectrometry (MS/MS or MS²) further enhances the analytical capabilities by allowing for the fragmentation of selected ions. wikipedia.orglongdom.orgnationalmaglab.org This technique is particularly useful for elucidating the structure of unknown compounds and for differentiating between isomers. wikipedia.orgnih.gov In a typical MS/MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed, providing detailed structural information. wikipedia.orgnationalmaglab.org

Below is a table illustrating the type of data obtained from a GC-MS analysis of a related organophosphorus compound, DIMP. mdpi.comnih.gov

| Analytical Parameter | Value |

| GC Column | TG-5 SilMS (30 m x 0.25 mm x 0.25 µm) |

| Temperature Program | 60 to 110 °C |

| Retention Time (DIMP) | ~8.5 min |

| Limit of Detection (LOD) | 0.21 µg mL⁻¹ |

| Limit of Quantification (LOQ) | 0.62 µg mL⁻¹ |

This table is based on data for Di-isopropyl methyl phosphonate (B1237965) (DIMP), a related organophosphorus compound, to demonstrate the application of GC-MS. mdpi.comnih.gov

Employing Direct Analysis in Real Time (DART™) Mass Spectrometry for Rapid Analysis

Direct Analysis in Real Time (DART™) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govnih.govbruker.comjeolusa.comeuropa.eu DART-MS is capable of analyzing solids, liquids, and gases by generating ions from the sample at atmospheric pressure. nih.govbruker.com This technique is particularly advantageous for high-throughput screening and the rapid identification of compounds in a reaction mixture. bruker.com The ability of DART-MS to provide accurate mass measurements is crucial for determining the elemental composition of unknown compounds. jeolusa.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule and monitoring the progress of a chemical reaction. libretexts.orglibretexts.orgvscht.cznih.govutdallas.edu The absorption of infrared radiation by a molecule corresponds to specific vibrational modes of its chemical bonds. vscht.cz By analyzing the IR spectrum, one can identify the presence or absence of key functional groups, such as C=O, O-H, N-H, and P-O bonds. libretexts.orglibretexts.orgutdallas.edu The disappearance of reactant-specific peaks and the appearance of product-specific peaks in the IR spectrum can be used to follow the course of a reaction. nih.gov

The following table lists characteristic IR absorption frequencies for common functional groups relevant to the study of this compound and its potential reaction products.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| P-O-C (alkyl) | 1050-970 | Strong |

| P-Ph | 1440-1425 | Medium |

| C-H (aromatic) | 3100-3000 | Variable |

| C-H (alkane) | 3000-2850 | Strong |

| C=C (aromatic) | 1600-1450 | Variable |

This table provides general ranges for characteristic IR absorptions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely used to predict the geometries, energies, and properties of molecules, including organophosphorus compounds like diisopropyl phenylphosphonite.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the transition state and the reactants defines the activation energy barrier, a key determinant of the reaction rate. e3s-conferences.orgdiva-portal.org For reactions involving phosphonites, DFT can be used to model processes such as hydrolysis, oxidation, or their role as ligands in catalysis.

For instance, in the study of the hydrolysis of phosphorus halides, DFT has been used to calculate the free energy of activation. nih.gov A similar approach can be applied to the reactions of this compound. The process involves locating the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. github.io This is verified by a frequency analysis, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

While specific DFT studies on this compound are not abundant in the literature, data from analogous organophosphorus compounds, such as phosphonates and phosphites, provide a strong framework for understanding its reactivity. For example, DFT calculations on the hydrolysis of related phosphotriesters have shown that reactions can proceed through concerted or stepwise addition-elimination pathways, often involving a trigonal bipyramidal intermediate. researchgate.net

Table 1: Representative DFT-Calculated Activation Energies for Reactions of Related Organophosphorus Compounds

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Hydrolysis | Dimethyl Phosphate (B84403) | B3LYP/6-31G(d,p) | 23.0 | nih.gov |

| Methanolysis | O,S-diethyl phenylphosphonothioate | DFT | 14.5 ± 0.5 | researchgate.net |

| Aldol Reaction | Dipeptide-catalyzed | B3LYP/6-31G(d,p) | 44.33 (rate-determining step) | rsc.org |

| Cycloaddition | 1,3-bis(methoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridine | B3LYP/6-31G** | 15.3 | mdpi.com |

This table presents data from related compounds to illustrate the application of DFT in determining reaction energetics. The values are context-dependent and serve as examples of the types of insights gained from such calculations.

DFT calculations are also powerful in predicting the preferred pathways of a reaction when multiple outcomes are possible. This is particularly relevant for understanding regioselectivity, where a reagent can attack different sites on a molecule. By comparing the activation energies for the transition states leading to different products, the most favorable reaction pathway can be identified. mdpi.com

In the context of this compound acting as a nucleophile or as a ligand in a catalytic cycle, DFT can predict how it will interact with other molecules. For example, in the Diels-Alder reaction of 1,3-azaphospholes, DFT calculations have been used to explain the observed regioselectivity by analyzing the energies of the different possible transition states. mdpi.com The calculations showed that the distribution of products is determined by the relative heights of the energy barriers leading to their formation. mdpi.com Similarly, for catalytic reactions, DFT can model the entire catalytic cycle, providing insights into the regio- and stereoselectivity of the products. researchgate.net

Molecular Dynamics and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For large systems, such as an enzyme or a molecule in a solvent, a hybrid QM/MM approach is often employed. In QM/MM, the chemically active region (e.g., the phosphonite and its immediate environment) is treated with a high-level quantum mechanics method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. nih.govbioexcel.eu

The dynamic behavior of this compound, particularly its conformational flexibility and interactions with a solvent, can be investigated using MD simulations. github.io Solvent effects can significantly influence reaction rates and equilibria. nih.gov QM/MM simulations are particularly well-suited to capture these effects, as they can explicitly model the interactions between the quantum mechanical solute and the classical solvent molecules. tuwien.atchemrxiv.org

Elucidation of Electronic and Steric Parameters for Rational Ligand Design

The effectiveness of a phosphonite ligand like this compound in catalysis is largely determined by its electronic and steric properties. Computational chemistry provides a quantitative framework for understanding these properties, which is crucial for the rational design of new and improved ligands. figshare.comacs.orgnih.gov

Electronic properties are often quantified by parameters such as the Tolman Electronic Parameter (TEP), which can be correlated with calculated properties like the vibrational frequency of a coordinated CO ligand or the minimum electrostatic potential (Vmin) on the phosphorus atom. nih.gov Steric properties are described by parameters like the Tolman cone angle (θ) and the percent buried volume (%Vbur), which quantify the space occupied by the ligand. nih.gov

Computational methods allow for the systematic variation of ligand structure and the calculation of these parameters, enabling the establishment of quantitative structure-activity relationships. This knowledge-driven approach can accelerate the discovery of ligands with optimal performance for a specific catalytic reaction. researchgate.net

Table 2: Computationally Derived Parameters for Phosphine (B1218219) and Phosphite (B83602) Ligands

| Ligand | Type | Calculated Cone Angle (θ) | Calculated % Buried Volume (%Vbur) | Reference |

| P(OMe)₃ | Phosphite | 107° | 28.6 | General knowledge |

| PPh₃ | Phosphine | 145° | 37.9 | General knowledge |

| PCy₃ | Phosphine | 170° | 48.0 | nih.gov |

| P(O-o-tolyl)₃ | Phosphite | 141° | 44.0 | General knowledge |

| Fc₂PhP | Ferrocenylphosphine | 190-191° | - | nih.gov |

This table provides examples of computationally derived steric parameters for common phosphine and phosphite ligands to illustrate the concept. Fc = ferrocenyl. Specific calculated values for this compound are not available in the cited literature.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. mdpi.com When computational predictions align with experimental observations, it lends confidence to the underlying theoretical model and its ability to explain chemical phenomena. buffalo.edu For instance, calculated reaction barriers can be correlated with experimentally measured reaction rates, and predicted spectroscopic properties can be compared with experimental spectra. nih.govresearchgate.net

In the context of this compound, theoretical predictions regarding its reactivity, selectivity in catalytic reactions, or its spectroscopic signatures would ideally be benchmarked against experimental results. For example, DFT-calculated vibrational frequencies can be compared to experimental IR and Raman spectra. Similarly, the predicted regioselectivity of a reaction catalyzed by a complex of this compound can be compared to the product distribution observed in the lab. mdpi.com This synergy between theory and experiment is crucial for developing a comprehensive understanding of the chemical behavior of this compound and for the reliable design of new chemical systems. mdpi.commdpi.com

Broader Research Applications and Future Directions

Diisopropyl Phenylphosphonite as a Synthetic Intermediate for the Development of Advanced Materials

This compound and its derivatives are promising building blocks for the synthesis of advanced materials, particularly in the realm of flame-retardant polymers. Organophosphorus compounds, in general, are recognized for their effectiveness as flame retardants. oceanchemgroup.commchemical.com A closely related compound, diisopropyl phenylphosphinate, has been identified as a key component in flame-retardant compositions for materials such as polyvinyl chloride (PVC), polyurethane, unsaturated resins, and epoxy resins. google.com The presence of the stable aromatic-phosphorus bond in such molecules contributes to high decomposition temperatures and compatibility with high-temperature processing of polymers. google.com When incorporated into a polymer matrix, these phosphorus-containing compounds can form a protective layer of polyphosphoric acid upon heating, which acts as a barrier to heat and oxygen, thus inhibiting combustion. google.com

The future application of this compound in this area could involve its use as a reactive intermediate. By functionalizing the phenyl group or the isopropyl esters, it can be covalently incorporated into polymer backbones, leading to materials with inherent and permanent flame retardancy. This approach overcomes the issue of leaching often associated with additive flame retardants. Research in this direction could lead to the development of high-performance, safer materials for the electronics, construction, and transportation industries.

| Material Class | Potential Role of this compound | Anticipated Properties |

| Polyurethanes | Reactive diol or polyol precursor | Enhanced flame retardancy, improved thermal stability |

| Epoxy Resins | Curing agent or additive | Increased char yield, reduced flammability |

| Polycarbonates | Co-monomer | Inherent flame resistance, maintained optical clarity |

| Polyesters | Diol or diacid monomer substitute | Improved thermal and fire performance |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The phosphorus atom in this compound is in a +3 oxidation state, making it a nucleophilic center and a precursor to a variety of organophosphorus compounds with higher oxidation states. This inherent reactivity is fertile ground for exploring novel chemical transformations. For instance, the Phospha-Michael addition, a well-established reaction for related phosphorus compounds, could be applied to this compound with a wide range of Michael acceptors. mdpi.com This would provide access to a diverse library of functionalized phosphonates with potential applications in medicinal chemistry and materials science.

Furthermore, catalyst-free reactions involving related phosphine (B1218219) oxides have been shown to proceed with high chemo-, regio-, and stereoselectivity. researchgate.net Future research could investigate similar catalyst-free transformations with this compound, such as additions to unsaturated systems. The development of such reactions would be highly desirable from a green chemistry perspective, as they reduce the need for potentially toxic and expensive metal catalysts. The exploration of its coordination chemistry as a ligand for transition metal catalysis also presents a promising avenue for discovering new catalytic activities. nih.govresearchgate.net

Development of Chiral Phosphonite Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. While this compound itself is achiral, it can be derivatized to create chiral phosphonite ligands for asymmetric catalysis. The development of chiral P-stereogenic phosphonites is a challenging yet rewarding field of research.

One approach involves the use of chiral alcohols in the synthesis of the phosphonite, replacing the isopropanol (B130326) moieties with, for example, menthol (B31143) or other chiral auxiliaries. These chiral phosphonites could then be used as ligands in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation. The steric and electronic properties of the phenyl and chiral alkoxy groups would play a crucial role in determining the enantioselectivity of these transformations.

Another avenue of exploration is the asymmetric functionalization of the phenyl ring, leading to atropisomeric chiral phosphonites. These ligands could offer unique stereochemical control in catalysis. The synthesis of such complex molecules would represent a significant advancement in organophosphorus chemistry and could lead to the discovery of highly efficient catalysts for the production of enantiomerically pure compounds.

| Chiral Derivative Approach | Potential Asymmetric Reaction | Target Chiral Products |

| Chiral Diol Derived Phosphonites | Asymmetric Hydrogenation | Chiral Alcohols, Amines |

| Atropisomeric Phenylphosphonites | Asymmetric Allylic Alkylation | Chiral Alkenes |

| P-Stereogenic Phosphonites | Asymmetric Cross-Coupling | Chiral Biaryls |

Contribution to Sustainable Chemistry and Resource Efficiency in Organophosphorus Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This compound can play a role in advancing sustainable chemistry in the field of organophosphorus synthesis. The development of catalyst-free reactions, as mentioned earlier, is a key aspect of this. By avoiding the use of heavy metal catalysts, the environmental footprint of synthetic processes can be significantly reduced.

Furthermore, research into solvent-free or "on-water" reaction conditions for transformations involving this compound could lead to more environmentally benign synthetic routes. The use of ultrasound or microwave irradiation to promote reactions could also contribute to energy efficiency.

A significant area for improvement in organophosphorus synthesis is atom economy. Many traditional methods for creating phosphorus-carbon bonds involve multi-step processes with the generation of stoichiometric byproducts. Future research could focus on developing more atom-economical methods for the synthesis and functionalization of this compound. For example, direct C-H functionalization of the phenyl ring would be a highly efficient method for introducing new functional groups, avoiding the need for pre-functionalized starting materials.

Role in Mechanistic Studies of Organophosphorus Compounds Relevant to Biological Pathways (Conceptual)

Conceptually, this compound can serve as a model compound for mechanistic studies of organophosphorus compounds that are relevant to biological pathways. The hydrolysis of the P-O bonds in phosphonites and phosphonates is a fundamental reaction that is analogous to the enzymatic cleavage of phosphate (B84403) esters in biological systems. lookchem.com By studying the kinetics and mechanism of hydrolysis of this compound under various conditions (e.g., pH, temperature, presence of catalysts), researchers can gain insights into the factors that govern the stability and reactivity of the P-O bond.

Density Functional Theory (DFT) studies could be employed to model the electronic structure and reactivity of this compound. nih.govmdpi.com Such computational studies can provide valuable information on bond dissociation energies, reaction pathways, and transition state geometries for various transformations. This theoretical understanding can complement experimental studies and aid in the rational design of new organophosphorus compounds with specific reactivity profiles. For instance, understanding the factors that influence the susceptibility of the phosphorus center to nucleophilic attack could inform the design of more effective enzyme inhibitors or, conversely, more biocompatible organophosphorus-based materials.

Q & A

Q. What are the recommended synthetic routes for Diisopropyl Phenylphosphonite in laboratory settings?

this compound is commonly synthesized via the Michaelis-Arbuzov reaction, where this compound reacts with alkyl halides to form phosphonate derivatives. Steric hindrance from the isopropyl groups necessitates careful optimization of reaction conditions, such as temperature and solvent polarity, to improve yields. Disproportionation side reactions may occur, leading to impurities like diisopropyl phosphonate or thiophosphonate, which require chromatographic purification .

Q. How should researchers safely handle this compound during experiments?

Due to its reactivity and potential toxicity, handling requires strict adherence to safety protocols:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Avoid dust generation; employ wet methods or closed systems during transfers.

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are effective for characterizing this compound?

- ³¹P NMR : Provides direct insight into phosphorus coordination and purity. A singlet near δ 100 ppm typically confirms the phosphonite structure.

- FTIR : Peaks at 950–1250 cm⁻¹ (P-O-C stretching) and 1430–1460 cm⁻¹ (aromatic C-H bending) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 226) and fragmentation patterns aid structural confirmation .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in organophosphorus chemistry?

The bulky isopropyl groups create steric hindrance, slowing nucleophilic attacks at the phosphorus center. This property is exploited in selective phosphorylation reactions, where steric shielding directs reactivity toward less hindered substrates. Computational studies (e.g., DFT calculations) can model these interactions to predict regioselectivity in complex syntheses .

Q. What strategies resolve discrepancies between experimental and computational data for this compound’s physical properties?

Molecular dynamics simulations (e.g., using GAFF or CHARMM36 potentials) often overestimate density due to incomplete parameterization of van der Waals interactions. Researchers should cross-validate computational results with experimental techniques like pycnometry or differential scanning calorimetry. Adjusting force-field parameters to account for phenyl ring polarization improves accuracy .

Q. How can reaction conditions be optimized to minimize side products in this compound-mediated syntheses?

- Temperature Control : Lower temperatures (0–25°C) reduce disproportionation.

- Solvent Selection : Non-polar solvents (e.g., toluene) suppress ionic byproducts.

- Catalyst Use : Lewis acids like AlCl₃ enhance reaction specificity by stabilizing intermediates. Monitoring via ³¹P NMR allows real-time tracking of reaction progress and impurity formation .

Q. What are the implications of this compound’s hydrolysis products in environmental toxicity studies?

Hydrolysis yields phenylphosphonic acid and isopropanol, which may persist in aquatic systems. Toxicity assays (e.g., Daphnia magna LC₅₀ tests) and biodegradation studies are critical for assessing ecological risks. Comparative analysis with structurally similar compounds (e.g., diisopropyl methylphosphonate) provides insights into structure-activity relationships .

Methodological Notes

- Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook for thermodynamic properties .

- Safety Protocols : Follow guidelines from Agency for Toxic Substances and Disease Registry (ATSDR) for handling organophosphorus compounds .

- Literature Reviews : Use systematic search strategies to identify class-specific toxicological data for extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.